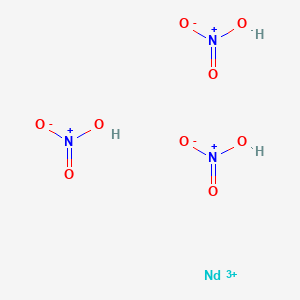

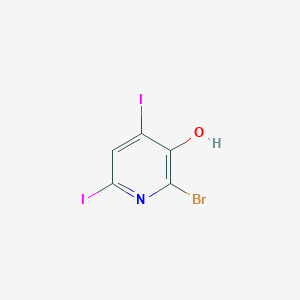

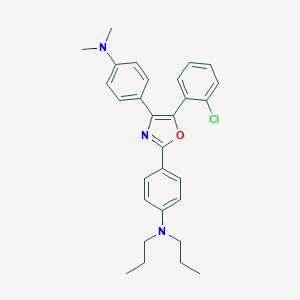

N-(4-nitro-phenacyl)-acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-nitro-phenacyl)-acetamide, also known as N4PA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

N-(4-nitro-phenacyl)-acetamide has been widely used in scientific research, particularly in the field of organic synthesis. It has been used as a key intermediate in the synthesis of various biologically active compounds, such as antitumor agents, anti-inflammatory agents, and antibacterial agents. N-(4-nitro-phenacyl)-acetamide has also been used as a fluorescent probe for the detection of metal ions and as a photosensitive material for the fabrication of photonic devices.

Mechanism of Action

The mechanism of action of N-(4-nitro-phenacyl)-acetamide is not fully understood, but it is believed to involve the formation of a covalent bond between the compound and the target molecule. The nitro group in N-(4-nitro-phenacyl)-acetamide can undergo reduction to form a nitroso intermediate, which can react with thiol groups in proteins or enzymes to form a covalent bond. This covalent bond can lead to the inhibition of the target molecule's activity.

Biochemical and Physiological Effects:

N-(4-nitro-phenacyl)-acetamide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and to have anti-inflammatory and antibacterial properties. N-(4-nitro-phenacyl)-acetamide has also been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells. Additionally, N-(4-nitro-phenacyl)-acetamide has been shown to affect the activity of enzymes involved in various metabolic pathways, such as glycolysis and the tricarboxylic acid cycle.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-nitro-phenacyl)-acetamide in lab experiments is its high chemical stability, which allows for easy handling and storage. N-(4-nitro-phenacyl)-acetamide is also relatively easy to synthesize using inexpensive starting materials. However, one limitation of using N-(4-nitro-phenacyl)-acetamide is its potential toxicity, which can limit its use in certain experiments. Additionally, the covalent bond formation between N-(4-nitro-phenacyl)-acetamide and the target molecule can be irreversible, which can limit the reversibility of the experiment.

Future Directions

There are several future directions for the use of N-(4-nitro-phenacyl)-acetamide in scientific research. One potential direction is the development of new synthetic methods for N-(4-nitro-phenacyl)-acetamide that can improve its yield and purity. Another direction is the investigation of N-(4-nitro-phenacyl)-acetamide's potential as a therapeutic agent for various diseases, such as cancer and inflammation. Additionally, the development of new fluorescent probes based on N-(4-nitro-phenacyl)-acetamide can have potential applications in imaging and sensing. Overall, the versatility and potential applications of N-(4-nitro-phenacyl)-acetamide make it an exciting compound for future research.

Synthesis Methods

N-(4-nitro-phenacyl)-acetamide can be synthesized using various methods, including the reaction of 4-nitrophenacyl bromide with acetamide in the presence of a base or the reaction of 4-nitrophenacyl chloride with sodium acetate in the presence of acetic anhydride. The yield of N-(4-nitro-phenacyl)-acetamide can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and reaction time.

properties

IUPAC Name |

N-[2-(4-nitrophenyl)-2-oxoethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c1-7(13)11-6-10(14)8-2-4-9(5-3-8)12(15)16/h2-5H,6H2,1H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZXFEEAAHUBNQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-nitro-phenacyl)-acetamide | |

CAS RN |

1846-34-0 |

Source

|

| Record name | NSC60399 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60399 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC15047 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15047 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5S)-1-[(1R,6R)-6-Methylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one](/img/structure/B157461.png)